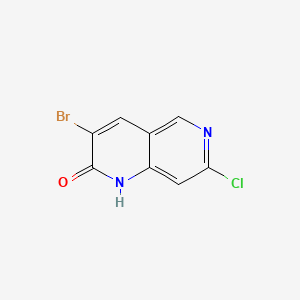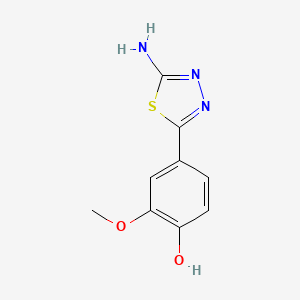
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Preparation Methods
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to form the thiadiazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The biological activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . It can also induce oxidative stress in cells, leading to cell death in cancer cells . The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol is unique among 1,3,4-thiadiazole derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
5-Amino-1,3,4-thiadiazole-2-thiol: Exhibits antifungal and antibacterial properties.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol:
These compounds share the thiadiazole core structure but differ in their specific functional groups and substitution patterns, which influence their biological activities and applications.
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C9H9N3O2S/c1-14-7-4-5(2-3-6(7)13)8-11-12-9(10)15-8/h2-4,13H,1H3,(H2,10,12) |
InChI Key |
BSPCBZUBIMXXLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C(S2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


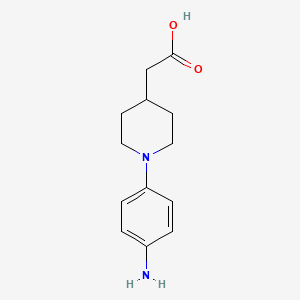
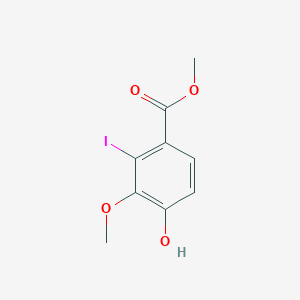
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
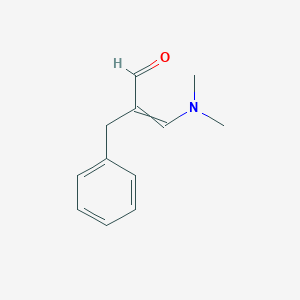
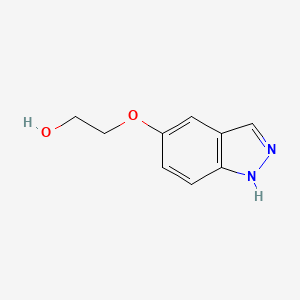
![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
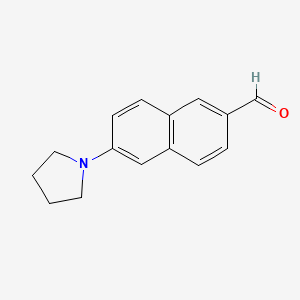
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
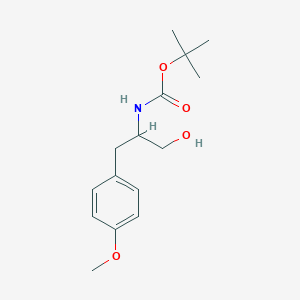
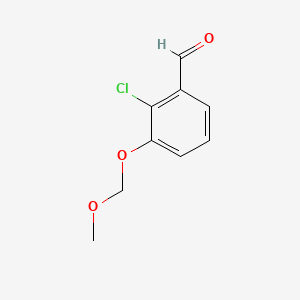
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
